3-(2-methylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
3-(2-Methylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by a bicyclic core structure fused with a pyrimidine ring. Key structural features include:
- 6-position substitution: A phenyl group, enhancing aromatic stacking and stability.
- 2-sulfanyl group: A thiol moiety that may participate in hydrogen bonding or redox interactions.
Properties
IUPAC Name |
3-(2-methylphenyl)-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c1-12-7-5-6-10-15(12)21-18(22)14-11-16(13-8-3-2-4-9-13)24-17(14)20-19(21)23/h2-11H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTRYKBJEQDGIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(NC2=S)SC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA), along with a primary amine . The reaction conditions often involve heating the reactants to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial to ensure its quality and consistency for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-methylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thieno[2,3-d]pyrimidine core or the substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or methylphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl or methylphenyl rings.
Scientific Research Applications
3-(2-methylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in oncology and anti-inflammatory treatments.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-methylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like dihydrofolate reductase (DHFR), thereby reducing the synthesis of tetrahydrofolate necessary for DNA and RNA synthesis . This inhibition can lead to the death of rapidly dividing cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Substituent Variations at the 3-Position
The 3-position substituent significantly influences biological activity and physicochemical properties. Key analogs include:
Key Findings :
Substituent Variations at the 6-Position
The 6-position phenyl group is conserved in many analogs, but modifications include:
Key Findings :
- Phenyl groups at the 6-position enhance π-π stacking, crucial for binding to hydrophobic enzyme pockets .
- Benzimidazole substituents introduce hydrogen-bonding capacity, improving antimicrobial efficacy .
Antimicrobial and Antifungal Activity
- Benzimidazole-thienopyrimidines: Demonstrated broad-spectrum antibacterial activity, with IC50 values <1 μM for PglD inhibitors (e.g., compound 67c: IC50 = 0.54 μM) .
- 3-Butyl-2-(2-methylphenoxy) analog: Exhibited antifungal activity against resistant strains, likely due to chloro and methyl substituents enhancing membrane disruption .
Enzyme Inhibition
Physicochemical Properties
Notes:
- Higher molecular weight correlates with reduced solubility (e.g., target compound vs. 3,6-diethyl analog).
- Chlorine substituents (e.g., 4b) increase melting points, suggesting enhanced crystalline stability .
Biological Activity
3-(2-methylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound belonging to the thienopyrimidine family. Its unique structure, characterized by a fused thiophene and pyrimidine ring system along with a sulfanyl group and aromatic substituents, has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound has the following structural formula:
Structural Features:
- Thienopyrimidine Core: Provides a scaffold for biological activity.
- Sulfanyl Group: Enhances reactivity and potential interactions with biological targets.
- Aromatic Substituents: The presence of methyl and phenyl groups increases lipophilicity and may influence binding affinity to molecular targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Its mechanisms of action include:
- Enzyme Inhibition: The compound has been shown to inhibit various kinases and other proteins involved in cell signaling pathways. This inhibition can disrupt cellular processes related to inflammation and tumor growth.
- Antimicrobial Activity: Preliminary studies suggest that derivatives of thienopyrimidine compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects: Similar compounds have demonstrated anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases.
Case Studies
-
Anticancer Research:
- A study on thienopyrimidine derivatives indicated their potential in inhibiting cancer cell proliferation through targeted enzyme inhibition. The specific interactions with kinases were evaluated using molecular docking studies, revealing promising binding affinities.
-
Antimicrobial Testing:
- In vitro tests demonstrated that the compound showed activity against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
-
Inflammation Models:
- Animal models of inflammation treated with thienopyrimidine derivatives showed reduced markers of inflammation compared to controls, indicating potential therapeutic applications.
Comparative Analysis of Related Compounds
The following table summarizes the structural features and biological activities of related thienopyrimidine compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thieno[2,3-d]pyrimidin-4-one | Lacks methyl and phenyl groups | Different chemical properties and biological activities |
| 6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | Similar structure without methyl group | Altered reactivity and interaction profiles |
| 3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | Lacks phenyl group | Distinct physical and chemical properties |
The mechanism by which this compound exerts its biological effects generally involves:
- Binding to Enzyme Active Sites: The compound likely binds to active sites on target enzymes, inhibiting their function.
- Disruption of Cellular Signaling Pathways: By inhibiting key enzymes involved in signaling pathways, the compound can alter cellular responses associated with disease processes.
Q & A
Basic: What synthetic methodologies are effective for preparing 3-(2-methylphenyl)-6-phenyl-2-sulfanyl-thieno[2,3-d]pyrimidin-4-one?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Cyclocondensation of substituted thioureas with α,β-unsaturated ketones to form the thienopyrimidinone core .
- Step 2: Introduction of the 2-sulfanyl group via nucleophilic substitution with thiols under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Step 3: Functionalization of the phenyl rings via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .
Key Optimization: Use anhydrous solvents (e.g., dichloromethane or DMF) and inert atmospheres to prevent oxidation of sulfur-containing intermediates .
Basic: How can the compound’s structural identity and purity be validated?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups) .
- ¹³C NMR: Identify carbonyl (C=O) resonances near δ 165–170 ppm .
- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .
- X-ray Crystallography: Use SHELXL for refinement of crystal structures, particularly to resolve stereochemical ambiguities .
Advanced: How can contradictions in biological activity data across studies be resolved?
Answer:
- Reproducibility Checks: Standardize assay protocols (e.g., enzyme inhibition assays with TRPA1 receptors) and validate compound purity via HPLC (>95%) .
- Orthogonal Methods:
- Surface Plasmon Resonance (SPR) to measure binding kinetics.
- Isothermal Titration Calorimetry (ITC) to assess thermodynamic parameters .
- Control Experiments: Test metabolites or degradation products to rule off-target effects .
Advanced: What strategies improve solubility for in vivo pharmacokinetic studies?
Answer:
- Structural Modifications: Introduce hydrophilic groups (e.g., -OH, -NH₂) at the 3- or 6-positions while preserving TRPA1 affinity .
- Formulation Approaches:
- Use co-solvents (e.g., PEG 400) or nanoemulsions.
- Measure logP values to guide salt formation (e.g., hydrochloride salts) .
Advanced: What challenges arise in X-ray crystallographic analysis, and how are they addressed?
Answer:
- Crystal Twinning: Mitigate by optimizing crystallization conditions (e.g., slow evaporation in ethanol/water mixtures) .
- Disorder in Flexible Groups: Use SHELXD for phasing and refine anisotropic displacement parameters for sulfur atoms .
- Data Collection: Employ synchrotron radiation for high-resolution datasets (<1.0 Å) to resolve electron density ambiguities .
Basic: What are common impurities during synthesis, and how are they controlled?
Answer:
- By-products:
- Incomplete cyclization (e.g., open-chain thiourea intermediates).
- Oxidized sulfhydryl groups forming disulfides.
- Mitigation:
- Monitor reactions via TLC (Rf ~0.5 in ethyl acetate/hexane).
- Purify via flash chromatography (silica gel, gradient elution) .
Advanced: How to design structure-activity relationship (SAR) studies for TRPA1 inhibition?
Answer:
- Variable Substituents: Systematically modify the 2-sulfanyl group (e.g., alkyl vs. aryl thiols) and phenyl rings (electron-withdrawing vs. donating groups) .
- In Silico Tools: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes within TRPA1’s active site .
- In Vitro Validation: Use calcium flux assays in HEK293 cells expressing human TRPA1 .
Basic: How to assess compound stability under storage conditions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
